4-amino-N-[3-(dimethylamino)propyl]benzamide
説明
特性
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMQIZGAEIBWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330246 | |
| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53461-08-8 | |
| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
General Information on the Compound
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- LogP : 1.92 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 58.36 Ų
Preparation Methods
Amide Bond Formation via Carboxylic Acid Derivatives
A common approach to synthesizing benzamide derivatives involves the reaction of a carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) with an amine. For 4-amino-N-[3-(dimethylamino)propyl]benzamide, the following steps can be employed:
Step-by-Step Procedure
Activation of Benzoic Acid Derivative :
- Use 4-aminobenzoic acid as the starting material.
- Activate the carboxylic group using reagents such as thionyl chloride (SOCl₂) or carbodiimides like DCC (dicyclohexylcarbodiimide).
- This produces the corresponding acid chloride or an intermediate suitable for amide bond formation.
-
- React the activated benzoic acid derivative with 3-(dimethylamino)propylamine.
- Conduct the reaction in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Maintain a controlled temperature, typically between 0–25°C, to avoid side reactions.
-
- Purify the product using recrystallization or chromatographic techniques, depending on the reaction scale and by-products.
Reaction Scheme
$$
\text{4-Aminobenzoic Acid} + \text{3-(Dimethylamino)propylamine} \xrightarrow{\text{DCC or SOCl}_2} \text{this compound}
$$
Direct Amidation Using Coupling Reagents
Direct amidation methods have been developed to streamline the synthesis of amides without pre-activating carboxylic acids.
Procedure
- Combine equimolar amounts of 4-aminobenzoic acid and 3-(dimethylamino)propylamine in a solvent like acetonitrile.
- Add coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Include a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction.
- Stir at room temperature for several hours until completion.
Advantages
- High efficiency and yield.
- Avoids harsh conditions like those required for acid chloride preparation.
One-Pot Synthesis Using Reductive Amination
This method involves synthesizing benzamides by reductive amination, which combines aldehydes/ketones with amines in the presence of reducing agents.
Steps:
- Prepare an intermediate aldehyde from 4-nitrobenzoic acid via reduction.
- React this aldehyde with 3-(dimethylamino)propylamine under reductive conditions using NaBH₄ or similar reducing agents.
- The resulting secondary amine undergoes cyclization to form the final benzamide structure.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Amide Bond Formation via Acid Chlorides | Thionyl chloride, DCC | Mild temperatures | High yield, straightforward | Requires pre-activation |
| Direct Amidation | HATU, EDCI, DIPEA | Room temperature | Simple, fewer steps | May require expensive reagents |
| Reductive Amination | Aldehyde intermediate, NaBH₄ | Reductive conditions | One-pot synthesis | Multi-step intermediate formation |
化学反応の分析
Types of Reactions
4-amino-N-[3-(dimethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Medicinal Chemistry
a. Enzyme Inhibition and Pharmacology
This compound has been investigated for its ability to inhibit specific enzymes, which can modulate biological pathways relevant to diseases. Studies have shown that it interacts with various molecular targets, suggesting its potential as a therapeutic agent in treating conditions such as cancer and metabolic disorders .
b. Anti-inflammatory Properties
Research indicates that 4-amino-N-[3-(dimethylamino)propyl]benzamide may possess anti-inflammatory and analgesic properties. This makes it a candidate for further exploration in the development of medications aimed at alleviating pain and inflammation.
Chemical Synthesis
a. Reagent in Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing other complex molecules. Its unique functional groups facilitate various chemical reactions, making it useful in the development of new compounds with potential biological activities.
b. Ligand Development
Recent studies have explored its role as a ligand in molecular docking experiments, leading to the identification of novel inhibitors for fatty acid-binding proteins (FABP4). This application highlights its significance in drug discovery processes where targeting specific protein interactions is crucial .
Structural Studies
a. Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed to understand better its physical properties and behavior in different environments. Such studies provide insights into how structural variations affect biological activity and stability .
Case Studies
作用機序
The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-amino-N-[3-(diethylamino)propyl]benzamide
- 4-amino-N-[3-(dodecyloxy)propyl]benzamide
- 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
4-amino-N-[3-(dimethylamino)propyl]benzamide is unique due to its specific structural features, such as the dimethylamino propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
4-amino-N-[3-(dimethylamino)propyl]benzamide, also known by its CAS number 53461-08-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy in various therapeutic areas, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- IUPAC Name : this compound
This compound features a benzamide core with an amino group at the para position and a dimethylaminopropyl side chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
- Inhibition of Fatty Acid Binding Proteins (FABPs) : Research indicates that this compound may act as an inhibitor of FABP4, which is involved in fatty acid transport and metabolism. In vitro studies have shown that it can significantly reduce the fluorescence of a displacement assay, suggesting potent inhibition capabilities .
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
- Anti-inflammatory Effects : Some studies suggest that compounds related to this compound can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of several derivatives of benzamide compounds, including this compound. The results indicated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism involved cell cycle arrest at the G2/M phase and apoptosis induction via downregulation of Bcl-2 and upregulation of Bax .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is limited, related studies suggest that compounds within this class exhibit moderate to high bioavailability and stability in biological systems. Toxicological assessments indicate that while some derivatives show promising therapeutic indices, careful evaluation is necessary to mitigate potential adverse effects associated with higher dosages .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-amino-N-[3-(dimethylamino)propyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via amide coupling between 4-aminobenzoic acid derivatives and 3-(dimethylamino)propylamine. Key steps include:
- Activation of the carboxyl group : Use coupling agents like HBTU or DCC in anhydrous solvents (e.g., DCM or acetonitrile) .
- Purification : Reverse-phase HPLC or column chromatography to isolate the product from unreacted amines or byproducts .
Q. Critical Factors :
- Temperature : Elevated temperatures (~60°C) improve reaction kinetics but may promote side reactions (e.g., decomposition of dimethylamino groups).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but require rigorous drying to avoid hydrolysis.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Nitrobenzoyl chloride + 3-(dimethylamino)propylamine (DCM, 0°C) | 75 |
| 2 | Catalytic hydrogenation (H₂/Pd-C, MeOH) | 85 |
Q. Q2. What safety precautions are essential when handling this compound, given its structural features?
Methodological Answer:
- Mutagenicity : Ames testing (e.g., Ames II) revealed low mutagenic potential compared to anomeric amides but requires handling akin to benzyl chloride .
- Decomposition : Differential scanning calorimetry (DSC) data indicate thermal instability above 120°C; avoid heating during storage or synthesis .
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers to minimize inhalation/contact risks .
Q. Risk Mitigation :
- Ventilation : Local exhaust ventilation (LEV) systems for powder handling.
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels.
- Solubility artifacts : Use DMSO stocks <0.1% to avoid cytotoxicity; validate with dynamic light scattering (DLS) .
- Metabolic interference : Conduct liver microsome assays (e.g., human/rat CYP450 isoforms) to assess stability .
Case Study :
In serotonin receptor studies, conflicting EC₅₀ values (10–100 nM) were traced to differences in GTPγS binding vs. cAMP accumulation assays. Normalization to internal controls (e.g., 5-HT₄ reference agonists) resolved variability .
Q. Q4. What advanced spectroscopic techniques are optimal for characterizing its structural dynamics in solution?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amine proton exchange; 2D NOESY for conformational analysis of the dimethylamino-propyl chain .
- Mass Spectrometry : High-resolution LC-MS (ESI+) with collision-induced dissociation (CID) to confirm fragmentation patterns .
- X-ray Crystallography : Co-crystallization with thiocyanate salts improves crystal lattice stability for determining bond angles/planarity .
Q. Data Interpretation Tip :
Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Methodological Answer:
Q. Experimental Workflow :
Virtual Screening : Docking into target receptors (e.g., 5-HT₄) using AutoDock Vina.
Synthetic Prioritization : Focus on derivatives with predicted ΔG < −8 kcal/mol.
In Vitro Validation : Radioligand binding assays (Kᵢ) and functional potency (IC₅₀) .
Q. Q6. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- Impurity Profiling : Use UPLC-MS/MS with a C18 column (1.7 µm particles) to separate dimethylamino degradation products (e.g., N-oxide derivatives) .
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via isotope dilution (e.g., ¹³C-labeled internal standards) .
Case Example :
A 0.2% impurity (m/z 289.1) was identified as 4-amino-N-propylbenzamide via high-resolution MS/MS and spiked with authentic synthetic material for confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
